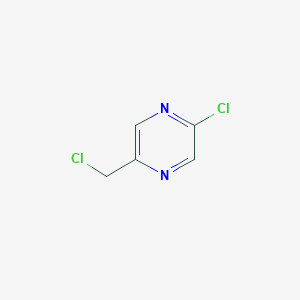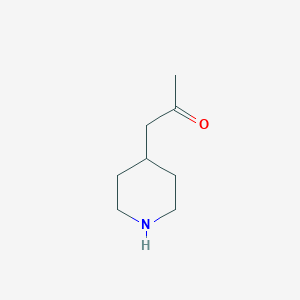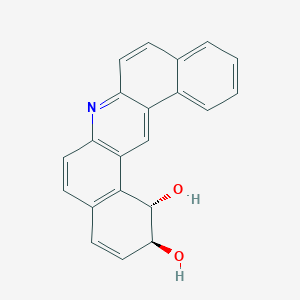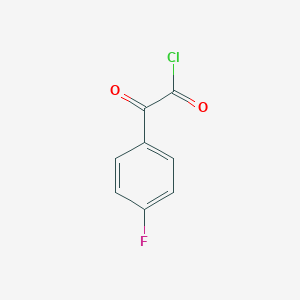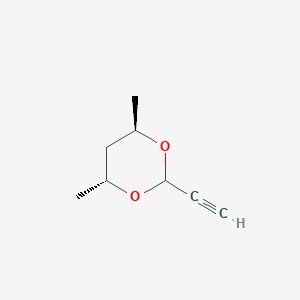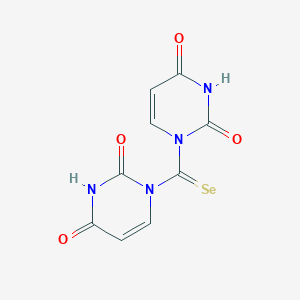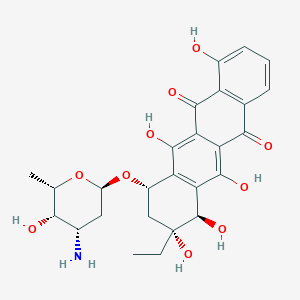
Oxaunomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxaunomycin is a natural product that belongs to the anthracycline family of antibiotics. It is produced by the bacterium Streptomyces antibioticus and was first isolated in 1966. Oxaunomycin has been found to have potent anticancer and antibacterial properties, making it a promising candidate for use in scientific research.
Applications De Recherche Scientifique
1. Cytotoxic Activity in Leukemic Cells
Oxaunomycin, identified as 7-O-(alpha-L-daunosaminyl)-beta-rhodomycinone, has shown significant cytotoxic activity against leukemic L1210 cell cultures. In a study, it exhibited approximately 100 times more potent cytotoxic activity compared to doxorubicin (Yoshimoto et al., 1986).
2. Synthesis and Potency
Research has focused on the synthesis of oxaunomycin and its analogs. One study utilized regioselective glycosidations to synthesize oxaunomycin, highlighting the compound's potential for generating potent analogs (Kita et al., 1992).
3. Impact on RNA Polymerase
Oxaunomycin has been shown to arrest RNA polymerase at polythymidine sequences. This study suggests that oxaunomycin functions as a 'Trojan horse' substrate, affecting transcriptional processes by inserting oxygen atoms into critical positions (Prajapati et al., 2019).
4. Biosynthetic Pathway Insights
Insights into oxaunomycin's biosynthetic pathway were provided by a study focusing on nonheme iron-dependent mono-oxygenase. This research has implications for understanding how oxaunomycin is synthesized naturally and could be crucial for potential synthetic applications (Ren et al., 2022).
5. Interaction with DNA
A study on nogalamycin, a structurally related anthracycline, provided insights into how similar compounds might interact with DNA. This research could indirectly suggest mechanisms by which oxaunomycin interacts with DNA, given their structural similarities (Ibrahim, 2001).
Propriétés
Numéro CAS |
105615-58-5 |
|---|---|
Nom du produit |
Oxaunomycin |
Formule moléculaire |
C26H29NO10 |
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO10/c1-3-26(35)8-13(37-14-7-11(27)20(29)9(2)36-14)16-19(25(26)34)24(33)17-18(23(16)32)22(31)15-10(21(17)30)5-4-6-12(15)28/h4-6,9,11,13-14,20,25,28-29,32-35H,3,7-8,27H2,1-2H3/t9-,11-,13-,14-,20+,25+,26+/m0/s1 |
Clé InChI |
LKBBOPGQDRPCDS-YAOXHJNESA-N |
SMILES isomérique |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O |
SMILES canonique |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O |
Synonymes |
10-epi-oxaunomycin oxaunomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






